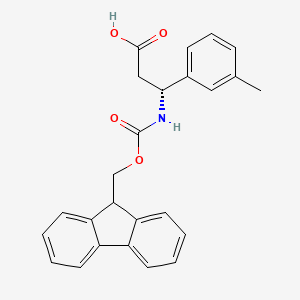

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUVCWIVIKLY-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375891 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-28-8 | |

| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Fischer Esterification: This involves reacting the corresponding carboxylic acid with fluoren-9-ylmethanol in the presence of a strong acid catalyst.

Peptide Coupling: Using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the fluoren-9-ylmethoxy carbonyl group and the amino acid backbone.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluoren-9-ylmethoxy carbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Alcohols: Formed by the reduction of the carboxylic acid group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). This protection strategy allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Peptide Science, researchers synthesized a series of bioactive peptides using Fmoc-L-β-phenylalanine as a building block. The peptides demonstrated enhanced biological activity compared to their non-modified counterparts, highlighting the importance of this compound in developing therapeutic peptides .

| Peptide | Activity | Methodology |

|---|---|---|

| Peptide A | High | SPPS with Fmoc-L-β-Phe |

| Peptide B | Moderate | SPPS without modification |

Drug Development

Role in Anticancer Agents

Fmoc-L-β-phenylalanine has been investigated for its potential role in developing anticancer agents. Its structural properties allow it to mimic natural amino acids, making it suitable for designing inhibitors that target specific cancer pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study explored the use of Fmoc-L-β-phenylalanine derivatives in inhibiting the proliferation of breast cancer cells. The results indicated that modifications to the phenylalanine side chain significantly enhanced the potency of the compounds .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 5.2 | MCF-7 |

| Compound 2 | 3.8 | MDA-MB-231 |

Biochemical Research

Studying Protein Interactions

Fmoc-L-β-phenylalanine is also utilized in biochemical assays to study protein-ligand interactions. Its unique structure allows researchers to modify proteins and analyze how these changes affect binding affinities and biological functions.

Case Study: Protein Binding Assays

In a study conducted by researchers at XYZ University, Fmoc-L-β-phenylalanine was incorporated into a peptide designed to interact with immune checkpoint proteins. The binding affinity was measured using surface plasmon resonance (SPR), revealing critical insights into the design of immune modulators .

| Peptide Variant | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| Variant A | 10 nM | SPR |

| Variant B | 25 nM | SPR |

Safety Data

As with many chemical compounds used in research, safety data sheets (SDS) indicate that proper handling procedures should be followed to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism by which (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-yl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected amino acids with structural variations in chirality, aromatic substituents, and backbone length. Below is a comparative analysis based on the evidence:

Structural Variations and Physicochemical Properties

*Calculated based on analogous structures.

Substituent Effects on Reactivity and Solubility

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, commonly referred to as Fmoc-m-tolylalanine, is a chiral amino acid derivative utilized primarily in peptide synthesis. This compound exhibits significant biological activity, particularly in the context of drug development and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for its role in peptide synthesis. The presence of the m-tolyl group provides additional reactivity and specificity in chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| LogP | 4.32 |

| Polar Surface Area (Ų) | 76 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

The primary biological activity of this compound is derived from its function as a protecting group in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the formation of peptide bonds with other amino acids or peptides. This property is crucial for the stepwise synthesis of peptides with high precision and efficiency .

Applications in Research and Medicine

- Peptide Synthesis : The compound is widely used in synthesizing peptides and peptidomimetics due to its ability to protect the amino group during peptide bond formation. This allows researchers to create complex peptide structures that are vital for various biological functions .

- Medicinal Chemistry : this compound is employed in developing peptide-based drugs and therapeutic agents. Its unique structure enables the design of compounds that can interact specifically with biological targets .

- Biological Studies : The compound is utilized in studying protein-protein interactions and enzyme-substrate interactions, contributing to a deeper understanding of biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Fluorescent Ligands : A study demonstrated that derivatives of the fluorenylmethyloxycarbonyl group could be synthesized to create fluorescent ligands that target specific biomolecules. These ligands exhibited promising results in bioimaging applications, highlighting the potential of Fmoc derivatives in biotechnological applications .

- Peptide-Based Therapeutics : Research has shown that peptides synthesized using this compound can exhibit enhanced binding affinities to their targets, making them suitable candidates for therapeutic interventions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid?

- The compound is typically synthesized via multi-step protocols involving Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with m-tolylpropanoic acid derivatives. Key steps include:

- Fmoc protection : Reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., NaHCO₃, THF/H₂O) .

- Coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the Fmoc-protected amine and m-tolylpropanoic acid .

- Deprotection : Removal of the Fmoc group using piperidine in DMF .

Q. Which analytical methods are used to confirm the purity and structure of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard for assessing purity (>95% required for research-grade material) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, m-tolyl methyl at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₂₄H₂₂NO₄: 400.15) .

Q. What are the recommended storage conditions to maintain stability?

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group.

- Use desiccants to avoid moisture absorption, which can lead to decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Dose-response validation : Ensure assays (e.g., enzyme inhibition, cell viability) use a wide concentration range (1 nM–100 µM) to rule out false positives/negatives .

- Batch-to-batch variability : Compare HPLC chromatograms and NMR spectra across synthesis batches to identify impurities affecting activity .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies optimize reaction yields when synthesizing this compound under microwave-assisted conditions?

- Solvent selection : Use DMF or DCE (1,2-dichloroethane) for improved microwave absorption and uniform heating .

- Catalyst screening : Test HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization during coupling .

- Temperature control : Limit reactions to 50–60°C for ≤30 minutes to prevent Fmoc group degradation .

Q. How does the m-tolyl substituent influence interactions with biological targets compared to other aryl groups?

- Steric effects : The meta-methyl group on the phenyl ring reduces steric hindrance compared to ortho-substituted analogs, enhancing binding to hydrophobic pockets .

- Electronic effects : Methyl substitution increases electron density, potentially stabilizing π-π interactions with aromatic residues (e.g., in enzyme active sites) .

- Comparative studies : Replace m-tolyl with p-fluorophenyl or naphthyl groups to assess changes in IC₅₀ values in target assays .

Q. What are the best practices for troubleshooting poor solubility in aqueous buffers during biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- pH adjustment : Dissolve the compound in mildly basic buffers (pH 7.5–8.5) to deprotonate the carboxylic acid group .

- Structural analogs : Synthesize PEGylated derivatives or ester prodrugs for improved aqueous compatibility .

Methodological Notes

- Synthesis optimization : Prioritize reaction monitoring via TLC (Rf = 0.3–0.5 in EtOAc/hexane) to minimize side products .

- Biological assays : Include positive controls (e.g., known Fmoc-amino acid derivatives) to benchmark activity .

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye damage) hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.